molecular formula C12H10BrClN2O2S B12996786 Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate

Cat. No.: B12996786
M. Wt: 361.64 g/mol
InChI Key: FQBZSZSHHOVILE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chlorobenzylamino group are crucial for its binding affinity and specificity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-(2-fluorobenzylamino)thiazole-5-carboxylate
  • Methyl 4-bromo-2-(2-methylbenzylamino)thiazole-5-carboxylate
  • Methyl 4-bromo-2-(2-nitrobenzylamino)thiazole-5-carboxylate

Uniqueness

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate is unique due to the presence of the chlorobenzylamino group, which imparts specific electronic and steric properties that influence its reactivity and binding affinity . This makes it a valuable compound in the development of new drugs and materials .

Biological Activity

Methyl 4-bromo-2-(2-chlorobenzylamino)thiazole-5-carboxylate, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C12H10BrClN2O2S
  • Molecular Weight : 361.64 g/mol
  • CAS Number : 1000577-22-9
  • Predicted Boiling Point : 466.1 ± 55.0 °C
  • Density : 1.656 ± 0.06 g/cm³
  • pKa : -0.44 ± 0.10

These properties indicate that the compound is a stable thiazole derivative suitable for further biological evaluations and applications.

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activities across various cancer cell lines:

  • Mechanism of Action : The compound's anticancer activity is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
    • PC3 (prostate cancer)
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    For instance, a related study found that thiazole-pyridine hybrids showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency .

Acetylcholinesterase Inhibition

Recent research has highlighted the potential of thiazole compounds in neurodegenerative diseases like Alzheimer's disease. Compounds with a thiazole core have been reported to exhibit significant acetylcholinesterase (AChE) inhibitory activity:

  • Inhibitory Activity : A study demonstrated that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE, suggesting their potential as therapeutic agents for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's anticancer activity by stabilizing the molecular structure and improving binding affinity to target proteins .
  • Positioning of Functional Groups : The specific positioning of the chlorobenzylamino group has been shown to play a critical role in modulating the biological activity, with optimal configurations leading to enhanced efficacy against cancer cells .

Study on Antitumor Activity

A comprehensive study evaluated a series of thiazole derivatives, including this compound, for their antitumor properties:

CompoundCell LineIC50 (µM)Mechanism
Compound APC31.61Tubulin inhibition
Compound BMCF-71.98Tubulin inhibition
Methyl 4-bromo...HepG2TBDTBD

This table illustrates the comparative potency of various compounds in inhibiting tumor growth.

Properties

Molecular Formula

C12H10BrClN2O2S

Molecular Weight

361.64 g/mol

IUPAC Name

methyl 4-bromo-2-[(2-chlorophenyl)methylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10BrClN2O2S/c1-18-11(17)9-10(13)16-12(19-9)15-6-7-4-2-3-5-8(7)14/h2-5H,6H2,1H3,(H,15,16)

InChI Key

FQBZSZSHHOVILE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2Cl)Br

Origin of Product

United States

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